molecular formula C10H18O3 B029199 Trimethylacetic anhydride CAS No. 1538-75-6

Trimethylacetic anhydride

Cat. No. B029199
CAS RN: 1538-75-6
M. Wt: 186.25 g/mol
InChI Key: PGZVFRAEAAXREB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08101655B2

Procedure details

Pyridine (14 g, 0.18 Mol) and 4-nitrophenylacetic acid (32 g, 0.18 Mol) were stirred in toluene (100 ml) whilst trimethylacetylchloride (21 g, 0.18 Mol) was added. The toluene was evaporated to yield 4-nitrophenylacetic trimethylacetic anhydride. 3-Aminophenol (20 g, 0.18 Mol) was stirred in DMF (100 ml) and treated with the mixed anhydride and pyridine (14 g) in dimethylformamide (DMF) dropwise. The solution was diluted with water and the product isolated by filtration and dried (19 g, 39%).
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
32 g
Type
reactant
Reaction Step One
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
N1[CH:6]=[CH:5][CH:4]=CC=1.[N+](C1C=CC(C[C:17]([OH:19])=[O:18])=CC=1)([O-])=O.[CH3:20][C:21]([CH3:26])([CH3:25])[C:22](Cl)=[O:23].[C:27]1(C)C=CC=CC=1>>[CH3:20][C:21]([CH3:26])([CH3:25])[C:22]([O:19][C:17](=[O:18])[C:5]([CH3:4])([CH3:6])[CH3:27])=[O:23]

Inputs

Step One
Name
Quantity
14 g
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
32 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)CC(=O)O
Name
Quantity
21 g
Type
reactant
Smiles
CC(C(=O)Cl)(C)C
Name
Quantity
100 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
The toluene was evaporated

Outcomes

Product
Name
Type
product
Smiles
CC(C(=O)OC(C(C)(C)C)=O)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.